N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
Synthesis Analysis
The synthesis of complex molecules like this compound typically involves multi-step chemical reactions, starting from simpler precursors. For instance, compounds related to the given structure have been synthesized through reactions involving naphthylmethylthio derivatives and various heterocyclic rings. The process may include steps like acylation, cyclization, and substitutions to introduce the specific functional groups and heterocyclic systems present in the target molecule (Ilić et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heterocyclic rings that are interconnected through various linkages, including thioether and amide bonds. The structural analysis often involves techniques like X-ray crystallography, NMR, and mass spectrometry to elucidate the arrangement of atoms and the configuration of the molecule. These analyses reveal the spatial arrangement of the molecule's functional groups, which is crucial for understanding its reactivity and interaction with biological targets or chemical reagents (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of "N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide" can be anticipated to involve reactions at the triazolopyridazin ring, the thioether linkage, and the benzamide moiety. These sites may participate in nucleophilic substitutions, electrophilic additions, and redox reactions, offering pathways for further chemical modifications or for the molecule to exhibit biological activity. The compound's properties, such as solubility, stability, and reactivity, are influenced by the nature and arrangement of its heterocyclic systems and substituents (Grossi et al., 2005).
Scientific Research Applications
Antiproliferative Activity
- Synthesis and Antiproliferative Activity : A study by Ilić et al. (2011) synthesized a range of [1,2,4]triazolo[4,3-b]pyridazin derivatives. These derivatives were found to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research.
Antimicrobial and Antifungal Properties
- Synthesis and Biological Activity : Patel and Patel (2015) in their study “Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives” explored the antibacterial and antifungal properties of similar compounds. Their findings highlight the potential of these derivatives in developing new antimicrobial agents.
Antioxidant and Anticancer Activities
- Antioxidant and Anticancer Activities : A 2020 study by Tumosienė et al. synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with naphthalene moieties. These compounds exhibited significant antioxidant activity, some even surpassing known antioxidants like ascorbic acid. Additionally, they demonstrated cytotoxic effects against specific cancer cell lines, indicating their potential use in cancer therapy.
Synthesis and Characterization
- Novel Synthesis Approaches : Khalafy et al. (2015) in their paper “Facile synthesis of new 10-substituted-5H-naphtho[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-ones” focused on the synthesis of new compounds using similar structures. This research contributes to the methodology of producing such compounds, which is crucial for their application in various fields.
Antiviral Activity
- Anti-Hepatitis A Virus Activity : A study by Shamroukh and Ali (2008) synthesized novel derivatives and tested them for antiviral activity against the hepatitis-A virus. This suggests potential applications in antiviral therapy.
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Bhuiyan et al. (2006) in their research “Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives” explored the antimicrobial properties of related compounds, indicating the scope of these compounds in developing new antimicrobial drugs.
properties
IUPAC Name |
N-[2-[6-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5OS/c31-25(19-8-2-1-3-9-19)26-16-15-23-28-27-22-13-14-24(29-30(22)23)32-17-20-11-6-10-18-7-4-5-12-21(18)20/h1-14H,15-17H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKNHMLSEBBXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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